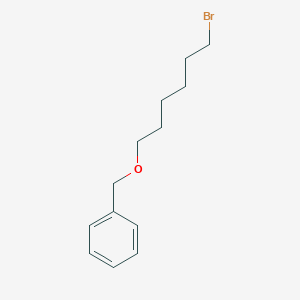

Benzyl 6-Bromohexyl Ether

Übersicht

Beschreibung

It is a colorless to light yellow clear liquid with a molecular weight of 271.20 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 6-Bromohexyl Ether can be synthesized through the reaction of benzyl alcohol with 6-bromohexanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The ether linkage in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Corresponding substituted benzyl ethers.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 6-Bromohexyl Ether, a compound with the molecular formula C₁₃H₁₉BrO and a molecular weight of 271.20 g/mol, is gaining attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, synthesis methods, and comparative analysis with similar compounds.

Chemical Properties and Structure

This compound features a benzyl group attached to a hexyl ether, with a bromine atom located at the sixth position of the hexyl chain. This configuration enhances its reactivity and utility in organic synthesis and biological studies. The compound appears as a clear liquid at room temperature, with a density of 1.21 g/cm³ at 20 °C .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its brominated structure allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex organic molecules. This makes it an essential intermediate in synthesizing pharmaceuticals and agrochemicals.

Biological Studies

Preliminary studies suggest that this compound interacts with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing the compound's potential therapeutic effects or toxicity profiles. Research indicates that compounds with similar structures may influence cellular pathways related to signaling or metabolism.

Antimicrobial Activity

Research has identified derivatives of benzyl ethers, including this compound, that exhibit antimicrobial properties. For instance, benzoxaborole derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar bioactivity .

Protective Group in Organic Chemistry

In organic synthesis, benzyl ethers are commonly used as protecting groups for alcohols due to their stability under various reaction conditions. This compound can serve as a protective group that can be easily removed after the desired reaction has occurred, allowing for selective functionalization of other groups within the molecule .

Wirkmechanismus

The mechanism of action of Benzyl 6-Bromohexyl Ether involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to the ether linkage. This property makes it a valuable intermediate in organic synthesis, enabling the formation of various functionalized compounds .

Vergleich Mit ähnlichen Verbindungen

Benzyl 6-Chlorohexyl Ether: Similar structure but with a chlorine atom instead of bromine.

Benzyl 6-Iodohexyl Ether: Similar structure but with an iodine atom instead of bromine.

Benzyl 6-Fluorohexyl Ether: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: Benzyl 6-Bromohexyl Ether is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is a better leaving group than chlorine and fluorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s size and electron-withdrawing properties influence the compound’s overall reactivity and stability .

Biologische Aktivität

Benzyl 6-Bromohexyl Ether (C₁₃H₁₉BrO), a compound with notable biological activity, has garnered attention in recent years for its potential applications in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, synthesizing findings from diverse research studies.

This compound is characterized by the following properties:

- Molecular Formula : C₁₃H₁₉BrO

- Molecular Weight : 271.20 g/mol

- Purity : ≥97.0% (GC)

- Physical State : Clear liquid

- Density : 1.21 g/cm³ at 20 °C

These properties make it a suitable candidate for various biological assays and applications.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on benzylic bromophenols, which share structural similarities, demonstrate strong DPPH and ABTS radical scavenging abilities. The antioxidant activities were quantified using various methods, including:

- DPPH Scavenging Activity

- ABTS Scavenging Activity

- Ferric Reducing Antioxidant Power (FRAP)

Comparative Antioxidant Activity Table

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| BHA | 14.74 | 11.17 |

| BHT | 15.75 | 4.12 |

| Trolox | 9.36 | 11.75 |

| This compound | 9.90 | 6.41 |

This data suggests that this compound possesses competitive antioxidant capabilities, making it a candidate for further exploration in therapeutic contexts.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies have shown that compounds with similar structures exhibit varying degrees of antibacterial efficacy, particularly against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that this compound may serve as a lead compound in developing new antimicrobial agents.

Cytotoxicity and Anti-Cancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inducing apoptosis in human leukemic cells.

Cytotoxicity Results

- Cell Line : THP-1 (human leukemic)

- MTT Assay Results : Significant cytotoxic effects observed with an IC50 value of approximately 15 µg/mL.

These results suggest that this compound may possess anti-cancer properties worth investigating further.

Case Studies and Research Findings

-

Antioxidant Properties :

A study published in Antioxidants highlighted the antioxidant potential of bromophenol derivatives, including those structurally related to this compound, demonstrating effective radical scavenging activities and potential health benefits . -

Antimicrobial Efficacy :

Research conducted on benzyl derivatives indicated significant antibacterial activity against common pathogens, suggesting the potential use of this compound in treating bacterial infections . -

Cytotoxic Effects :

A study focusing on the cytotoxic effects of benzyl compounds revealed that certain derivatives exhibited significant anti-cancer activity, particularly against leukemia cells .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The terminal bromine undergoes Sₙ2 reactions with nucleophiles, making it valuable in chain-elongation and functional group interconversion:

-

Williamson Ether Synthesis : Reacts with alkoxides to form ethers. For example, treatment with sodium ethoxide yields benzyl hexyl ethyl ether .

-

Amine Alkylation : Reacts with primary/secondary amines (e.g., trimethylamine) to produce quaternary ammonium salts .

Mechanism :

-

Deprotonation : A base (e.g., NaH) generates the alkoxide nucleophile.

-

Backside Attack : The nucleophile displaces bromide via an Sₙ2 pathway .

Example :

Conditions :

Deprotection of the Benzyl Ether

The benzyl group is cleaved under reductive or acidic conditions :

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 6-bromohexanol11.

-

Acidic Cleavage : Strong acids (e.g., HBr/AcOH) protonate the ether oxygen, leading to carbocation formation and subsequent trapping by bromide .

Mechanism for Hydrogenolysis :

-

Adsorption : H₂ and substrate bind to Pd-C.

-

Bond Cleavage : The C–O bond breaks, forming toluene and 6-bromohexanol11.

Applications :

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed couplings :

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd catalyst) to form biaryl ethers.

-

Grignard Reactions : Forms C–C bonds with organomagnesium reagents .

Example :

Key Conditions :

Comparative Reactivity with Analogues

The bromine’s reactivity distinguishes it from similar ethers:

| Compound | Reactivity with Nu⁻ | Preferred Reaction |

|---|---|---|

| Benzyl 6-bromohexyl ether | High (Sₙ2) | Alkylation, cross-coupling |

| Benzyl hexyl ether | Low (no leaving group) | Inert under basic conditions |

| Benzyl 6-chlorohexyl ether | Moderate (Sₙ2) | Slower substitution |

Data aggregated from synthesis studies .

Pharmaceutical Intermediates

-

Serves as a precursor to quaternary ammonium compounds with antimicrobial properties .

-

Used in synthesizing crown ether analogues for ion transport studies .

Material Science

Eigenschaften

IUPAC Name |

6-bromohexoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDZRWPKYMHVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382813 | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54247-27-7 | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.